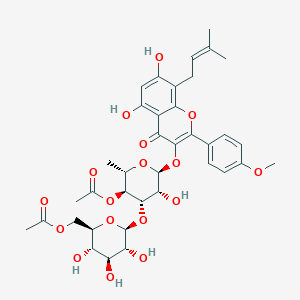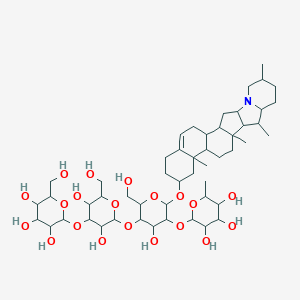
Hyacinthoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hyacinthoside is a natural compound that belongs to the family of flavonoids. It is found in plants such as Hyacinthus orientalis L. and possesses various biological activities. Hyacinthoside has been studied extensively for its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
Biodegradable Nanocomposites : Water hyacinth cellulose nanofibers are used in biodegradable nanocomposites applicable in drug delivery, ligament substitutes, filtration, water purification, and flexible optical displays in electronics (Marimuthu & Atmakuru, 2012).
Phytoremediation : It is effective in phytoremediation, removing heavy metals, organic, and inorganic pollutants in wastewater and developing useful byproducts like animal and fish feed, energy for power plants, ethanol, biogas, and compost (Rezania et al., 2015).
Pollutant Biodegradation : This plant significantly reduces naphthalene concentration in water, showing considerable contribution to the biodegradation process of pollutants (Nesterenko-Malkovskaya et al., 2012).
Medical Applications : Extracts from S. hyacinthoides (related to hyacinth) display anthelmintic, antibacterial, antifungal, and antioxidant activities, beneficial for various medical conditions (Maroyi, 2019).
Heavy Metal Removal : Hyacinth root can remove Pb(II) ions from aqueous solutions, useful in environmental remediation (Mitra et al., 2014).
Bioplastic Production : It is a promising material for producing bioplastics, offering environmental and community benefits (Duruin et al., 2021).
Textile Effluent Treatment : Useful in treating textile effluents, reducing dyestuffs, heavy metals, and other parameters (Priya & Selvan, 2017).
Closed Ecological Systems : It has applications in water and air recycling in closed systems, and other uses like animal feed, methane source, fertilizer, and compost (Gupta, 1982).
Biodegradable Boards : Water hyacinth bio-boards are used in packaging, seedling pots, mulching, or insulating materials due to their strong mechanical properties (Rahmawati et al., 2018).
Dye Removal : Hyacinth-derived activated carbon with nickel nanoparticles can be used for dye removal of methylene blue (Elazab et al., 2021).
Contaminant Removal : It efficiently removes various heavy metals from industrial wastewater effluents (Huynh et al., 2021).
Pollutant Removal in Artificial Photosynthesis Chamber : Effective in removing Cr(VI) and phenol from single and binary solutions (Gupta & Balomajumder, 2015).
Copper Uptake in Polluted Water : Suitable for phytoremediation of highly contaminated sites by accumulating copper (Melignani et al., 2015).
Wastewater Quality Improvement : Treats domestic wastewater, achieving significant nutrient removal (Rezania et al., 2016).
Bioethanol Production : A research study achieved significant ethanol yield using yeast Pachysolen tannophilus from water hyacinth (Manivannan & Narendhirakannan, 2014).
Herbicide Control Efficiency : Testing various herbicides for efficient control of water hyacinth plants (Cardoso et al., 2003).
Herbicide Application in Eichhornia crassipes Control : Using thick droplets in diquat application provides effective control (Almeida et al., 2016).
Eigenschaften
IUPAC Name |
2-[5-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-8-yl)oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H83NO20/c1-20-6-11-28-21(2)33-29(52(28)16-20)14-27-25-10-8-23-7-9-24(15-51(23,5)26(25)12-13-50(27,33)4)66-49-45(72-46-39(61)37(59)34(56)22(3)65-46)41(63)43(32(19-55)69-49)70-48-42(64)44(36(58)31(18-54)68-48)71-47-40(62)38(60)35(57)30(17-53)67-47/h8,20-22,24-49,53-64H,6-7,9-19H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOFBPVWYQZKFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CC(CC6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H83NO20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908023 |
Source


|
| Record name | Solanid-5-en-2-yl 6-deoxyhexopyranosyl-(1->2)-[hexopyranosyl-(1->3)hexopyranosyl-(1->4)]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1030.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hyacinthoside | |
CAS RN |
102728-60-9 |
Source


|
| Record name | Hyacinthoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102728609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Solanid-5-en-2-yl 6-deoxyhexopyranosyl-(1->2)-[hexopyranosyl-(1->3)hexopyranosyl-(1->4)]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


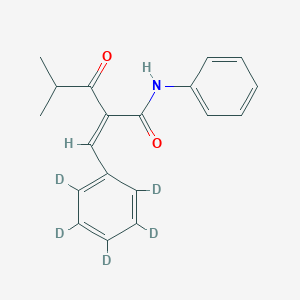
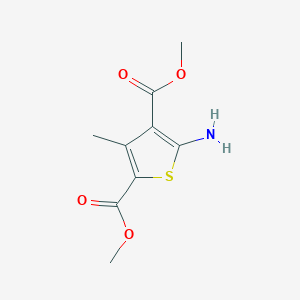
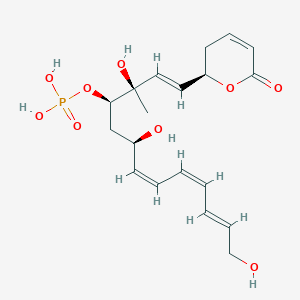
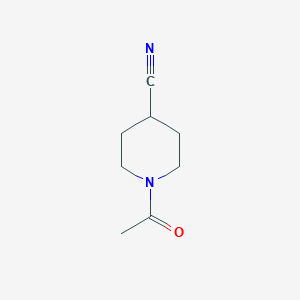
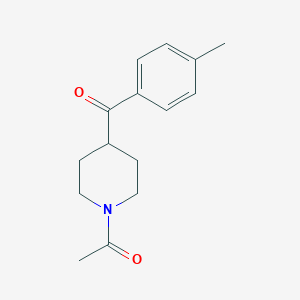
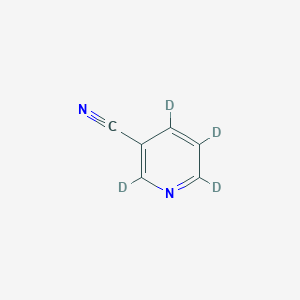
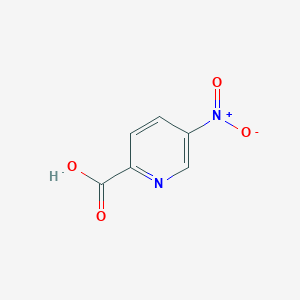
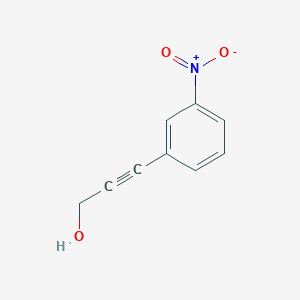
![(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16973.png)
![(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16977.png)
![(6-{2-[3-(4-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16978.png)
![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide](/img/structure/B16979.png)
